![molecular formula C7H8O2 B14470786 1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one CAS No. 65656-89-5](/img/structure/B14470786.png)
1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one is a bicyclic organic compound that features a unique oxabicyclo structure. This compound is notable for its applications in synthetic organic chemistry and its role as an intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one involves the ozonolysis of (1R,cis)-4,7,7-trimethyl-3-oxabicyclo[4.1.0]hept-4-en-2-one. This reaction is highly sensitive to the solvent and reductant used. The maximum yield is achieved when ozonolysis is performed at -5°C in alcohols . The reaction proceeds through intermediate alkoxylactols, which are hydrolyzed to complete the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale ozonolysis processes, where precise control of temperature and solvent conditions is crucial to maximize yield and purity. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into more saturated bicyclic compounds.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6,6-dimethyl-3-oxabicyclo[3.1.0]hex-2,4-dione.
Reduction: Formation of more saturated bicyclic compounds.
Substitution: Formation of various substituted oxabicyclo compounds.
Applications De Recherche Scientifique
1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, influencing pathways and processes at the molecular level. For example, its role in oxidation and reduction reactions can affect the redox balance in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one is unique due to its specific oxabicyclo structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different set of functional groups and steric configurations, making it valuable for specialized applications in synthetic chemistry and industrial processes.
Propriétés
Numéro CAS |
65656-89-5 |
|---|---|
Formule moléculaire |
C7H8O2 |
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
1,3-dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one |
InChI |
InChI=1S/C7H8O2/c1-4-3-5-7(2,9-5)6(4)8/h3,5H,1-2H3 |
Clé InChI |
ZFKWOWPFPXKRDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2C(C1=O)(O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14470711.png)
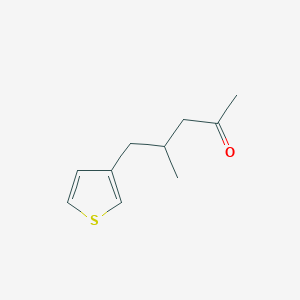
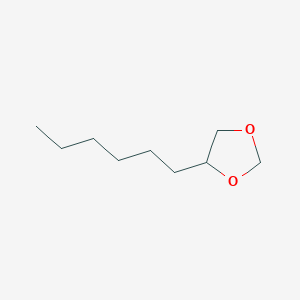

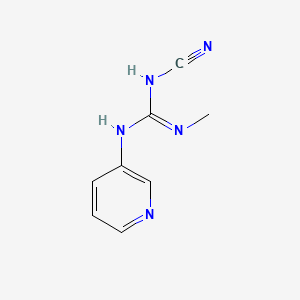
![4-(Dichloroacetyl)-1lambda~6~-thia-4-azaspiro[4.5]decane-1,1-dione](/img/structure/B14470738.png)
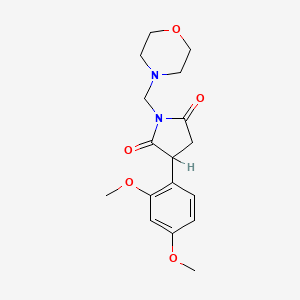
![Naphtho[2,1-b]thiophene, 1-methyl](/img/structure/B14470759.png)

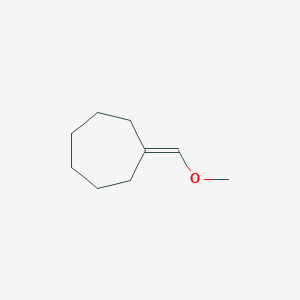
![barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B14470765.png)
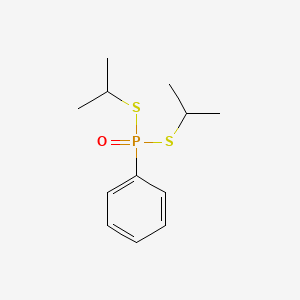
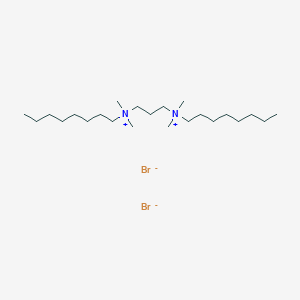
![4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14470782.png)
